3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide
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Overview
Description
The compound "3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide" is a synthesized molecule often noted for its potential use in various chemical and biological applications. This compound features a unique combination of functional groups, including a benzo[d]isothiazol-dioxido moiety and a methylbenzo[d]thiazole unit, making it a molecule of interest in several scientific research domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide" typically involves multi-step organic synthesis procedures. Key steps may include the formation of the benzo[d]isothiazol-dioxido core, followed by the attachment of the methylbenzo[d]thiazole moiety through amide bond formation. Reactions generally employ reagents such as sulfur dioxide donors, acyl chlorides, and base catalysts under controlled temperatures.
Industrial Production Methods
Scaling up the production of this compound requires optimized reaction conditions to maximize yield and purity. Industrial methods might use continuous flow reactors for improved reaction control and efficiency. Solvent systems are carefully chosen to ensure solubility of intermediates and final products, and purification steps like recrystallization or chromatography are implemented to attain high-quality compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : Transformation involving oxidizing agents to modify its functional groups.
Reduction: : Using reducing agents to potentially alter the oxidation state of specific sites.
Substitution: : Nucleophilic or electrophilic substitution reactions to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halides, acid chlorides, alkylating agents.
Major Products
These reactions can lead to various derivatives, often introducing new functional groups or modifying existing ones to explore different chemical properties and reactivities.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure aids in the study of reaction mechanisms and synthetic methodologies.
Biology: : Investigated for its potential biological activity, such as antibacterial or antifungal properties due to its heterocyclic components.
Medicine: : Studied as a lead compound in drug discovery, particularly targeting specific enzymes or receptors.
Industry: : Applied in the creation of specialty chemicals or materials with desired physical or chemical properties.
Mechanism of Action
The precise mechanism of action varies with its application:
Molecular Targets: : May interact with specific proteins, enzymes, or DNA sequences.
Pathways Involved: : Can affect metabolic pathways, signaling cascades, or genetic expression.
Comparison with Similar Compounds
Similar Compounds
"3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide" shares similarities with other benzo[d]isothiazol-dioxido and methylbenzo[d]thiazole derivatives.
Compounds such as "N-(benzo[d]isothiazol-2-yl)-4-methylbenzamide" and "2-methylbenzo[d]isothiazole-3(2H)-thione" exhibit analogous structural features and reactivities.
Uniqueness
Its uniqueness lies in the specific arrangement and interaction of the benzo[d]isothiazol-dioxido and methylbenzo[d]thiazole units, which confer distinct chemical and biological properties not found in similar compounds.
This compound opens a wide field of investigation, from fundamental chemistry to practical applications, illustrating the intricate dance between structure and function in chemical compounds.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-11-5-4-7-13-16(11)20-18(26-13)19-15(22)9-10-21-17(23)12-6-2-3-8-14(12)27(21,24)25/h2-8H,9-10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNVRIBKHXQCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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